Ethyl 4-chloro-6-cyanonicotinate
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Overview
Description
Ethyl 4-chloro-6-cyanonicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a chloro group at the 4th position and a cyano group at the 6th position on the nicotinate ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-6-cyanonicotinate typically involves the reaction of 4-chloronicotinic acid with ethyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then heated to promote the esterification process, resulting in the formation of this compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chloro-6-cyanonicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinates, while reduction reactions can produce amine derivatives.
Scientific Research Applications
Ethyl 4-chloro-6-cyanonicotinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-6-cyanonicotinate involves its interaction with specific molecular targets and pathways. The chloro and cyano groups play a crucial role in its reactivity and binding affinity to various biological targets. The compound can modulate specific enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl 4-chloro-6-cyanonicotinate can be compared with other similar compounds such as:
Ethyl 4-chloro-3-hydroxybutyrate: This compound also contains a chloro group but differs in its functional groups and overall structure.
Ethyl 4-cyano-3-hydroxybutyrate: Similar to this compound, this compound contains a cyano group but has different substituents.
The uniqueness of this compound lies in its specific substitution pattern on the nicotinate ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7ClN2O2 |
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Molecular Weight |
210.62 g/mol |
IUPAC Name |
ethyl 4-chloro-6-cyanopyridine-3-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-2-14-9(13)7-5-12-6(4-11)3-8(7)10/h3,5H,2H2,1H3 |
InChI Key |
PWXWLGBFUIFELI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N=C1)C#N)Cl |
Origin of Product |
United States |
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